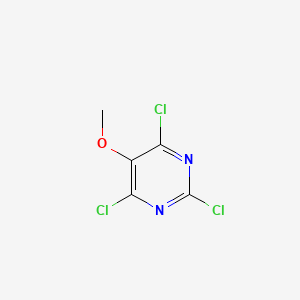

2,4,6-Trichloro-5-methoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

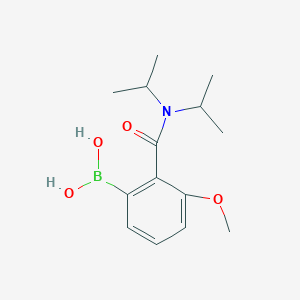

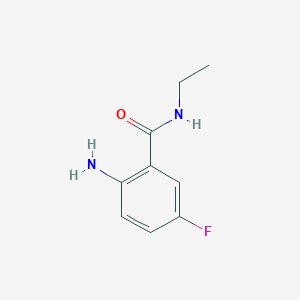

2,4,6-Trichloro-5-methoxypyrimidine is a useful research compound. Its molecular formula is C5H3Cl3N2O and its molecular weight is 213.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solubility and Equilibrium Studies

- Solubility Measurements : The solubility of 2,4-dichloro-5-methoxypyrimidine was measured in various solvents like ethyl ethanoate, methanol, ethanol, and others, using laser monitoring observation techniques. This research aids in understanding the solid-liquid equilibrium of this compound (Liu et al., 2010).

Synthetic Applications

- Synthetic Innovation : 2-Amino-4-methoxypyrimidine, which is structurally similar to 2,4,6-trichloro-5-methoxypyrimidine, was synthesized for industrial applications, focusing on cost-effectiveness and high yields (Ju Xiu-lian, 2009).

- Synthesis of Derivatives : Studies on the thermal rearrangement of 2-methoxypyrimidines, including 5-(p-substituted phenyl)-2-methoxypyrimidines, have provided insights into the synthesis of various pyrimidine derivatives (Brown & Lee, 1970).

Chemical Analysis and Characterization

- Spectroscopic Analysis : Research on 2-amino-4-chloro-6-methoxypyrimidine provided essential structural and vibrational insights through DFT/B3LYP/6-311++G(df,pd) level of theory, FT-IR, FT-Raman spectra, and UV absorption spectrum analysis (Cinar et al., 2013).

Environmental and Waste Management

- Treatment of Anticancer Drugs Wastewater : A study explored the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine using a novel tubular porous electrode electrocatalytic reactor. This research contributes to the management of pharmaceutical waste (Zhang et al., 2016).

Photodynamic Therapy and Medical Applications

- Antitumor Agent Synthesis : Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines, including 2-methoxy-4-morpholino-5-nitropyrimidine, were explored for their potential as antitumor agents, showcasing the versatility of pyrimidine derivatives in medical research (Thompson et al., 1997).

Magnetic and Optical Properties

- Magnetic and Second Harmonic Generation Studies : The study of triaqua(4-amino-6-methoxypyrimidine) cuprate(II) sulfate revealed significant insights into its magnetic properties and second harmonic generation, indicating potential applications in materials science (Nasr et al., 2016).

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not getting in eyes, on skin, or on clothing, and using only under a chemical fume hood .

Relevant Papers The relevant papers retrieved discuss the synthesis and applications of 2,4,6-Trichloro-5-methoxypyrimidine . They provide valuable insights into the compound’s synthesis methods, chemical reactions, and potential applications.

Propriétés

IUPAC Name |

2,4,6-trichloro-5-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZWBOGMCNUSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604426 |

Source

|

| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60703-46-0 |

Source

|

| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)